1-(2-Bromoethoxy)butane
Overview
Description
1-(2-Bromoethoxy)butane is an organic compound with the chemical formula C6H13BrO . It is also known by other names such as 2-(n-Butoxy)ethyl bromide and Butane, 1-(2-bromoethoxy)- . This compound is a colorless liquid with a molecular weight of 181.071 g/mol . It is primarily used in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
This compound is primarily used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways, but this is speculative without further information.
Result of Action
Given its use in proteomics research , it may affect protein function or expression, but this is speculative without further information.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)butane can be synthesized through the Williamson Ether Synthesis . This involves the nucleophilic substitution (SN2) reaction of an alkoxide with an alkyl halide . For instance, the reaction between sodium butoxide and ethylene bromide under appropriate conditions yields this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of butanol with ethylene oxide followed by bromination. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the primary reaction where the bromide group is substituted by a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the compound.
Common Reagents and Conditions:
Nucleophiles: Such as sodium alkoxides or amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Ethers: Formed through nucleophilic substitution.
Alcohols and Ketones: Formed through oxidation and reduction reactions.
Scientific Research Applications
1-(2-Bromoethoxy)butane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various ethers and alcohols.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Used in the production of solvents, surfactants, and other industrial chemicals
Comparison with Similar Compounds
2-Butoxyethanol: An organic compound with the formula BuOC2H4OH, used as a solvent and surfactant.
2-Ethoxyethyl bromide: Another alkyl bromide with similar reactivity but different alkyl chain length.
Uniqueness: 1-(2-Bromoethoxy)butane is unique due to its specific alkyl chain length and the presence of both ether and bromide functional groups. This combination makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(2-bromoethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUYEFMPZAHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215807 | |
Record name | 2-Butoxyethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6550-99-8 | |
Record name | 2-Butoxyethyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butoxyethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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